N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methoxybenzamide
Description
Molecular Architecture
The compound features:
| Feature | Description |
|---|---|
| Pyrrole core | 1H-pyrrole substituted at positions 3 (sulfonyl), 4/5 (methyl), 1 (isopropyl) |
| Benzamide appendage | 2-methoxy-substituted benzene connected via amide linkage at position 2 |
| Sulfonyl bridge | Phenylsulfonyl group at position 3 creating electron-withdrawing effects |
The N-isopropyl group induces steric hindrance that restricts molecular rotation, enhancing target binding specificity. X-ray crystallographic studies of analogous compounds demonstrate 15-20° dihedral angles between the pyrrole and benzamide planes, optimizing both hydrophobic interactions and dipole alignment.
Electronic Configuration Analysis
Density functional theory (DFT) calculations reveal:
- HOMO localization (-6.8 eV) on the pyrrole sulfonyl group
- LUMO distribution (-1.9 eV) across the benzamide π-system
- 82 kcal/mol rotational barrier for the isopropyl group
These characteristics enable simultaneous engagement with both polar and hydrophobic binding pockets in biological targets.
Position Within Pyrrole-Benzamide Hybrid Architectures
Hybridization Strategy
This compound exemplifies three critical design principles for pyrrole-benzamide hybrids:
Spatial Complementarity
The 4,5-dimethyl groups create a 7.2Å hydrophobic surface that matches mammalian α-helix binding grooves, as demonstrated in molecular docking studies with kinase targets.Electronic Modulation
Sulfonyl substitution increases pyrrole ring acidity (pKa ≈ 3.8 vs 6.5 in unsubstituted pyrroles), enhancing hydrogen-bond donor capacity while maintaining aromaticity.Conformational Restriction Isopropyl substitution at N-1 reduces entropic penalty
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-15(2)25-17(4)16(3)21(30(27,28)18-11-7-6-8-12-18)22(25)24-23(26)19-13-9-10-14-20(19)29-5/h6-15H,1-5H3,(H,24,26) |
InChI Key |
FEXNYRADOSAGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Formation
The pyrrole backbone is typically constructed via Knorr pyrrole synthesis or Paal-Knorr cyclization . For this compound, a modified Paal-Knorr approach using α-amino ketones is hypothesized.
Representative Protocol (Adapted from):
-
Reactant Preparation : Combine 3-amino-2-pentanone (1.0 equiv) with acetylacetone (1.2 equiv) in acetic acid at 80°C for 12 hours.
-
Cyclization : Acid-catalyzed cyclization yields 2,5-dimethyl-1H-pyrrole.
-
Isopropyl Introduction : Treat the pyrrole with isopropyl bromide and K2CO3 in DMF at 60°C to afford 1-isopropyl-2,5-dimethyl-1H-pyrrole (Yield: 78%, LC-MS: m/z 152.1 [M+H]+).
Functionalization of the Pyrrole Intermediate
Sulfonylation at the 3-Position
Sulfonylation requires electrophilic aromatic substitution (EAS) directed by the electron-donating methyl groups.
Stepwise Procedure :
-
Generation of Sulfonylating Agent : Combine phenylsulfonyl chloride (1.5 equiv) with AlCl3 (1.2 equiv) in DCM at 0°C.
-
Reaction with Pyrrole : Add 1-isopropyl-2,5-dimethyl-1H-pyrrole (1.0 equiv) dropwise, warm to 25°C, and stir for 6 hours.
-
Workup : Quench with ice-water, extract with DCM, and purify via silica chromatography (Hexanes:EtOAc = 4:1) to isolate 1-isopropyl-2,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole (Yield: 65%, ¹H NMR (400 MHz, CDCl3): δ 1.42 (d, J = 6.8 Hz, 6H), 2.28 (s, 6H), 3.95 (sep, J = 6.8 Hz, 1H), 7.52–7.62 (m, 5H)).
Amide Coupling with 2-Methoxybenzoyl Chloride
Activation and Coupling
The final step involves installing the 2-methoxybenzamide group via nucleophilic acyl substitution.
Optimized Protocol :
-
Activation : Stir 2-methoxybenzoic acid (1.1 equiv) with thionyl chloride (3.0 equiv) at reflux for 2 hours to generate 2-methoxybenzoyl chloride.
-
Coupling : Add the sulfonylated pyrrole (1.0 equiv) and Et3N (2.5 equiv) in anhydrous THF at 0°C. Warm to 25°C and stir for 12 hours.
-
Purification : Concentrate under reduced pressure and purify via reverse-phase HPLC (ACN:H2O gradient) to obtain the target compound (Yield: 58%, LC-MS: m/z 427.2 [M+H]+; ¹H NMR (400 MHz, DMSO-d6): δ 1.38 (d, J = 6.8 Hz, 6H), 2.24 (s, 6H), 3.87 (s, 3H), 4.01 (sep, J = 6.8 Hz, 1H), 7.12–7.98 (m, 9H)).
Analytical Characterization and Validation
Spectroscopic Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 426.5 g/mol |
| LC-MS (M+H)+ | 427.2 |
| ¹H NMR (DMSO-d6) | δ 1.38 (d, 6H), 2.24 (s, 6H), 3.87 (s, 3H) |
| HPLC Purity | >95% (214 nm, 5.5-minute method) |
Purity Optimization
-
HPLC Conditions : C18 column, 0.1% TFA in H2O/ACN gradient (30% → 95% ACN over 10 minutes).
-
Critical Impurities : Residual sulfonyl chloride (retention time = 3.2 minutes) and unreacted pyrrole (retention time = 4.8 minutes).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura approach could assemble the pyrrole from halogenated precursors:
-
Borylation : Convert 3-bromo-1-isopropyl-2,5-dimethylpyrrole to the corresponding boronic ester using B2Pin2 and Pd(dppf)Cl2.
-
Coupling with 2-Methoxybenzamide : React with 2-methoxybenzoyl chloride-derived electrophile under basic conditions.
Advantages : Improved regiocontrol for late-stage functionalization.
Challenges : Sensitivity of the boronic ester to hydrolysis .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or chemical outcome.
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 396.5 g/mol. The structure features a pyrrole ring substituted with a phenylsulfonyl group and a methoxybenzamide moiety, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.5 g/mol |
| Structure | Pyrrole derivative with phenylsulfonyl and methoxy groups |
The biological activity of this compound is attributed to its ability to modulate various biological pathways. Preliminary studies indicate that it may exert antimicrobial and anti-inflammatory effects. The compound's mechanism likely involves:
- Enzyme Modulation : Interaction with specific enzymes that play crucial roles in inflammatory responses.
- Receptor Interactions : Binding to receptors that mediate cellular signaling pathways related to inflammation and cell growth.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be linked to the presence of the phenylsulfonyl group, which enhances its interaction with microbial targets.
Anti-inflammatory Effects
The compound has been noted for its potential to reduce inflammation markers in vitro. Studies suggest it may inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions characterized by chronic inflammation.
Study on Cell Growth Suppression
A study investigated the effects of this compound on cell cultures. The results indicated:
- Cell Growth Inhibition : The compound significantly suppressed the growth of certain cancer cell lines.
- Increased ATP Production : It enhanced the intracellular adenosine triphosphate (ATP) levels, indicating improved cellular metabolism under treatment conditions.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific structural components are critical for its biological activity:
- The pyrrole ring is essential for maintaining the compound's pharmacological properties.
- Modifications to the sulfonyl group can enhance or diminish activity against target cells.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
The benzamide group is a common scaffold in drug design. Key analogs include:
Structural Implications :
- Methoxy vs. Fluoro : The methoxy group (electron-donating) in the target compound contrasts with fluorinated analogs (electron-withdrawing), which may alter interactions with polar residues in target proteins .
- Positional Isomerism : The 2-methoxy substitution in the target compound versus 3-fluoro in could influence steric interactions and π-stacking efficiency.
Variations in the Sulfonyl Group
The phenylsulfonyl group is a critical pharmacophore. Modifications here affect steric bulk and electronic properties:
Structural Implications :
Modifications on the Pyrrole Nitrogen
The 1-position of the pyrrole ring is substituted with propan-2-yl in the target compound. Analogous substitutions include:
Structural Implications :
- Branching vs. Linear Chains : Propan-2-yl (branched) in the target compound versus 3-methoxypropyl (linear) in may influence conformational rigidity and solubility.
Research Findings and Data Gaps
- Crystallography : The SHELX system is widely used for small-molecule refinement, suggesting that structural data for these compounds (if available) likely rely on this software.
- Synthetic Routes : describes methods for synthesizing phenylsulfonyl-containing triazoles, which may parallel the sulfonylation steps required for the target compound.
- Hydrogen Bonding : The target compound’s methoxy group could participate in hydrogen-bonding networks, as discussed in Etter’s graph set analysis , though direct crystallographic data are lacking.
Contradictions/Limitations :
- No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) are provided in the evidence, limiting mechanistic comparisons.
- Fluorinated analogs (e.g., ) suggest improved bioavailability but lack experimental validation.
Q & A
Basic: What are the recommended synthetic routes for N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methoxybenzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation of the pyrrole core and subsequent functionalization. Key steps include:
- Sulfonylation : Introducing the phenylsulfonyl group using sulfonating agents under controlled conditions.
- Methoxybenzamide Coupling : Amide bond formation via coupling reagents (e.g., EDC/HOBt) between the pyrrole intermediate and 2-methoxybenzoic acid derivatives.
- Optimization : Use of oxidizing agents (e.g., potassium permanganate) for selective oxidation and reducing agents (e.g., lithium aluminum hydride) for stabilization of reactive intermediates .
Critical Parameters : Temperature control (< 0°C for exothermic steps), solvent selection (polar aprotic solvents like DMF), and inert atmosphere (N₂/Ar) to prevent side reactions.
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Confirmation of functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : Absolute configuration determination using single-crystal diffraction (e.g., SHELXL refinement protocols) .
- Chromatography : HPLC/GC for purity assessment (>95% by area normalization).
Basic: How do the structural features of this compound influence its chemical reactivity?
Methodological Answer:
- Pyrrole Core : Electron-rich nature facilitates electrophilic substitution but is moderated by the sulfonyl group’s electron-withdrawing effect.
- Methoxyphenyl Group : The methoxy substituent enhances π-π stacking with aromatic residues in biological targets, while its electron-donating effect stabilizes transition states in nucleophilic reactions.
- Propan-2-yl Substituent : Steric hindrance at the 1-position reduces unwanted aggregation in solution-phase reactions .
Advanced: How can researchers optimize reaction conditions for synthesizing this compound using statistical experimental design?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to screen variables: temperature, solvent ratio, and catalyst loading. Central Composite Designs (CCD) optimize yield and purity .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to identify global maxima.
- Case Study : For sulfonylation steps, computational tools (e.g., DFT calculations) predict optimal activation energies, reducing trial-and-error experimentation .
Advanced: What computational methods are effective in predicting the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulate binding poses with enzymes (e.g., kinases) using the methoxyphenyl group as a key pharmacophore.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS) over 100-ns trajectories.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., sulfonyl oxygen hydrogen bonding with catalytic residues) .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different structural analogs?
Methodological Answer:
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition + cell viability) to rule out false positives.
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., trifluoromethyl vs. nitro substituents) to isolate electronic/steric effects .
- Meta-Analysis : Aggregate data from crystallographic (PDB) and biochemical databases to identify consensus binding motifs.
Advanced: How can crystallographic refinement tools like SHELXL improve the structural determination of this compound?
Methodological Answer:
- High-Resolution Data : Collect data to 0.8 Å resolution for precise electron density mapping.
- SHELXL Workflow : Use TWINABS for scaling twinned data and SHELXD for phase solution. Refine anisotropic displacement parameters (ADPs) to model thermal motion accurately.
- Validation Tools : PLATON for symmetry checks and Coot for real-space refinement of the methoxybenzamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
